3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as the target compound) is a thienoquinoline derivative with a molecular formula of C₂₄H₂₃N₃O₃S and a molecular weight of 433.52 g/mol . Its structure features:
- A tetrahydrothieno[2,3-b]quinoline core, which provides a rigid, planar framework conducive to interactions with biological targets.
- A 3-amino group and N-(4-methoxyphenyl)carboxamide moiety, which may enhance solubility and target binding through polar interactions.
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-13-7-12-18(30-13)19-16-5-3-4-6-17(16)27-24-20(19)21(25)22(31-24)23(28)26-14-8-10-15(29-2)11-9-14/h7-12H,3-6,25H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURTVELKXITVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS Number: 330557-71-6) is a synthetic derivative belonging to the class of thienoquinoline compounds. Its structure comprises a complex arrangement of heterocycles that contribute to its biological activity. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O3S |
| Molecular Weight | 418.508 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 677.7 ± 55.0 °C |
| LogP | 6.59 |
Research indicates that this compound acts primarily as an inhibitor of PAK4 (p21-activated kinase 4), which plays a crucial role in cellular signaling pathways associated with cancer cell proliferation. The inhibition of PAK4 leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway , resulting in induction of apoptosis in various cancer cell lines. This mechanism positions it as a potential therapeutic agent in oncology.
Anticancer Properties
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound effectively suppresses the growth of human gastric cancer cells by inducing apoptosis through its action on the PAK4 pathway.
- Antitumor Activity : In vivo studies have shown significant tumor reduction in models treated with this compound, highlighting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature (LogP = 6.59). However, detailed studies on its metabolism and excretion are required to fully understand its pharmacokinetic behavior.
Case Studies and Research Findings
- Study on Gastric Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptosis markers in gastric cancer cell lines.
- In Vivo Efficacy : In animal models, administration of this compound led to significant tumor size reduction compared to control groups, suggesting strong antitumor activity .
- Potential for Drug Development : The unique mechanism involving PAK4 inhibition positions this compound as a candidate for further development in targeted cancer therapies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienoquinoline Derivatives
Impact of Aromatic Substituents
- Electron-Donating vs. In contrast, AU04272 (N-(4-bromophenyl)) and Compound 1 (N-(3-chloro-2-methylphenyl)) feature electron-withdrawing halogens, which may increase metabolic stability but reduce solubility . The 4-(5-methylfuran-2-yl) group in the target compound differs from the simpler 4-(2-furyl) in AU04272. The methyl group may improve lipophilicity and membrane permeability compared to the unsubstituted furan .
Functional Group Modifications
- 5-Oxo Group: Compound 1 and the phenoxyphenyl derivative include a 5-oxo group, which introduces a hydrogen-bond acceptor. This modification correlates with enhanced cytotoxicity in ovarian cancer cells (e.g., Compound 1’s IC₅₀ values for SK-OV-3 and OVCAR-3 cell lines) .
- Amino and Carboxamide Groups: The conserved 3-amino and carboxamide moieties across all compounds suggest a shared mechanism of action, possibly involving interactions with enzymes or receptors via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
